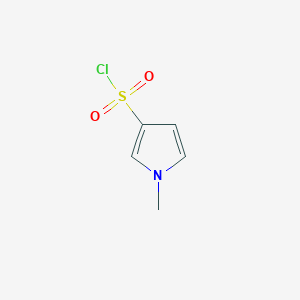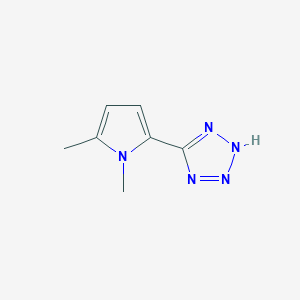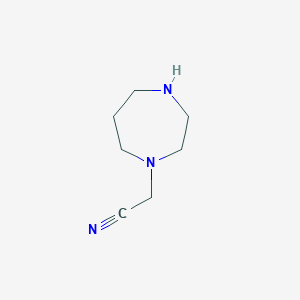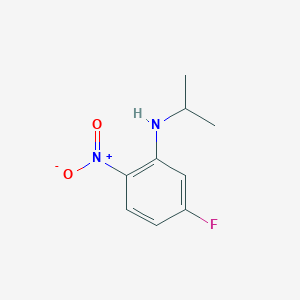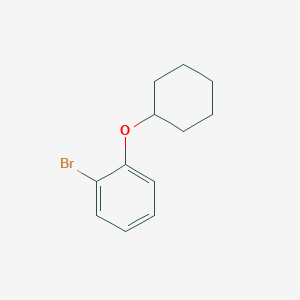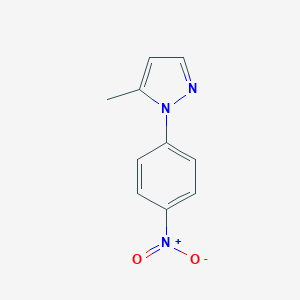
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Applications De Recherche Scientifique
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used for the synthesis of new materials with unique properties. It has also been used as a plant growth regulator in agriculture.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific targets in cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to exhibit antioxidant activity and to scavenge free radicals. In vivo studies have shown that it exhibits anti-inflammatory activity and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and large quantities can be produced. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole. One of the areas of interest is the development of new derivatives with improved biological activities. Another area of interest is the study of its potential applications in nanotechnology. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4-methyl-2-pentanone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Propriétés
Numéro CAS |
13788-99-3 |
|---|---|
Nom du produit |
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.2 g/mol |
Nom IUPAC |
5-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
Clé InChI |
BKPVGIAXVCFLSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




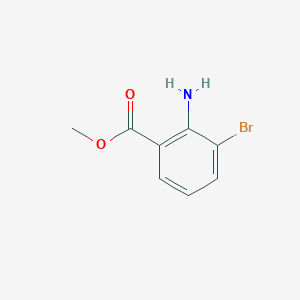
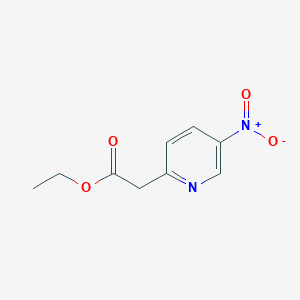
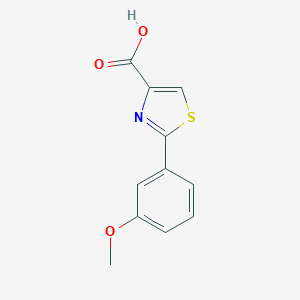
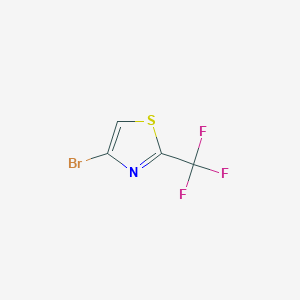
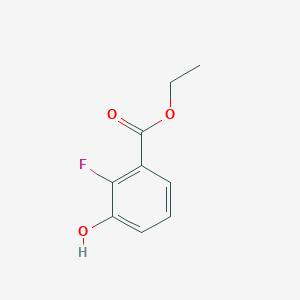
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
